molecular formula C8H7BrN2S B15056646 6-Bromo-3-(methylthio)-1H-indazole

6-Bromo-3-(methylthio)-1H-indazole

Cat. No.: B15056646
M. Wt: 243.13 g/mol
InChI Key: MXXAXJIRPGZAPC-UHFFFAOYSA-N
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Description

6-Bromo-3-(methylthio)-1H-indazole (CAS 61889-26-7) is a high-purity brominated indazole derivative supplied for research and development purposes. This compound is characterized by the molecular formula C 8 H 7 BrN 2 S and a molecular weight of 243.12 g/mol . It serves as a versatile chemical building block, particularly in medicinal chemistry for the synthesis of novel molecules with potential biological activity. The indazole scaffold is a privileged structure in drug discovery, and the presence of both a bromo and a methylthio (SMe) substituent on the core structure provides two distinct handles for further synthetic modification via cross-coupling reactions and functional group interconversions . Research into brominated heterocycles, including 6-bromoindoles and related structures, has shown significant promise in the development of anticancer agents, with the bromo substituent playing a key role in modulating lipophilicity and influencing ligand-receptor interactions . As such, this compound is a valuable intermediate for researchers constructing compound libraries for biological screening, especially in oncology and other life science applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. It is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

6-bromo-3-methylsulfanyl-1H-indazole

InChI

InChI=1S/C8H7BrN2S/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

MXXAXJIRPGZAPC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC2=C1C=CC(=C2)Br

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 6 Bromo 3 Methylthio 1h Indazole and Its Derivatives

General Strategies for Indazole Core Synthesis

The synthesis of the indazole scaffold, a bicyclic aromatic heterocycle, is achievable through numerous pathways, often categorized by the type of catalysis employed.

Transition metal catalysis has become a powerful tool for the efficient and selective synthesis of indazoles. chemicalbook.comorganic-chemistry.org These methods often rely on the formation of carbon-nitrogen and nitrogen-nitrogen bonds through mechanisms like C-H activation and cross-coupling reactions. nih.gov Catalysts based on palladium, rhodium, cobalt, and copper are prominent in this field. nih.gov

For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to the 1H-indazole core. nih.gov Similarly, rhodium(III)-catalyzed C-H activation and subsequent annulation of azobenzenes with aldehydes have been developed to produce a wide array of N-aryl-2H-indazoles. nih.gov These methods are valued for their high functional group tolerance and efficiency. chemicalbook.comorganic-chemistry.org

Table 1: Examples of Transition Metal Catalysts in Indazole Synthesis
Catalyst SystemReaction TypeStarting MaterialsReference
Pd(OAc)₂ / P(tBu)₃·HBF₄Oxidative BenzannulationPyrazoles and internal alkynes nih.gov
Rh(III) complexesC-H Activation / AnnulationAzobenzenes and aldehydes nih.gov
Co(III) complexesC-H Bond FunctionalizationAzobenzenes and aldehydes nih.gov
CuI / TMEDAOne-pot, Three-component2-bromobenzaldehydes, primary amines, sodium azide nih.gov

Acid and base catalysis represents a more traditional yet effective approach to indazole synthesis. chemicalbook.comorganic-chemistry.org The classical Fischer indazole synthesis, for example, involves the cyclization of o-hydrazinocinnamic acid under thermal conditions. nih.gov Modern variations frequently employ acids or bases to promote the key cyclization and dehydration steps.

Bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are crucial in reactions like the halogenation of the indazole ring at the C3 position, which is a key step in functionalizing the core structure. chim.it The base facilitates the deprotonation of the indazole N-H, activating the ring system for subsequent reactions. chim.it Conversely, acid-catalyzed pathways can be used to promote cyclization of precursors like o-hydrazino phenyl ketones.

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to reduce environmental impact. chemicalbook.comorganic-chemistry.org This includes the use of environmentally benign solvents, catalysts, and energy sources.

Examples of green approaches include:

Catalysis with Copper(I) oxide nanoparticles (Cu₂O-NP): Used for the synthesis of 2H-indazoles in a green solvent like polyethylene (B3416737) glycol (PEG 300) under ligand-free conditions.

Use of Natural Catalysts: Lemon peel powder has been reported as a natural and efficient catalyst for 1H-indazole synthesis from aromatic aldehydes and hydrazine (B178648) hydrate.

Energy-Efficient Methods: Ultrasound irradiation and visible-light-induced reactions are employed to drive syntheses, often reducing reaction times and energy consumption compared to conventional heating. nih.gov

Targeted Synthesis of 6-Bromo-1H-indazole Intermediates

The synthesis of the target compound logically begins with the formation of a 6-bromo-1H-indazole intermediate. One common route involves the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. nih.gov This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the brominated benzene (B151609) ring.

Once 6-bromo-1H-indazole is obtained, a crucial subsequent step for the synthesis of the final product is functionalization at the 3-position. A highly effective method for this is iodination. Treating 6-bromo-1H-indazole with iodine (I₂) and a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) regioselectively installs an iodine atom at the C3 position. chim.it This reaction yields 6-bromo-3-iodo-1H-indazole, a key intermediate primed for further modification. chim.itsigmaaldrich.com

Table 2: Synthesis of Key 6-Bromo-1H-indazole Intermediates
IntermediateStarting MaterialKey ReagentsPurposeReference
6-Bromo-1H-indazole5-Bromo-2-fluorobenzonitrileHydrazine hydrateForms the core indazole ring nih.gov
6-Bromo-3-iodo-1H-indazole6-Bromo-1H-indazoleIodine (I₂), Potassium Hydroxide (KOH)Introduces a leaving group at C3 chim.it

Introduction of the 3-(Methylthio) Moiety to the Indazole Scaffold

The introduction of a methylthio (-SMe) group onto the indazole ring at the C3 position is typically achieved via nucleophilic substitution. This requires a precursor that has a good leaving group, such as a halogen, at the target position. The 6-bromo-3-iodo-1H-indazole intermediate is ideally suited for this purpose, as the iodide ion is an excellent leaving group.

The general strategy involves reacting the 3-iodoindazole with a source of the methylthiolate anion (⁻SMe). Common reagents for this transformation include sodium thiomethoxide (NaSMe) or a combination of methyl mercaptan (MeSH) and a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU). researchgate.net The thiolate anion acts as a potent nucleophile, displacing the iodide at the C3 position to form the desired C-S bond and yield the 3-(methylthio)indazole product. researchgate.net This type of reaction is a well-established method for forming thioethers on heterocyclic systems.

Specific Synthetic Routes for 6-Bromo-3-(methylthio)-1H-indazole

Step 1: Iodination of 6-Bromo-1H-indazole The initial step is the regioselective iodination at the C3 position. 6-bromo-1H-indazole is dissolved in DMF and treated with iodine and potassium hydroxide at room temperature. chim.it This reaction efficiently produces the key intermediate, 6-bromo-3-iodo-1H-indazole. chim.it

Step 2: Nucleophilic Substitution with a Methylthiolate Source The final step involves the displacement of the iodo group. The intermediate, 6-bromo-3-iodo-1H-indazole, is reacted with sodium thiomethoxide in a suitable polar aprotic solvent like DMF or THF. The thiomethoxide anion attacks the electron-deficient C3 carbon, displacing the iodide and forming the final product, this compound. This approach is analogous to the synthesis of similar thioether-substituted indazoles. researchgate.net

This proposed sequence leverages established and high-yielding reactions to provide a reliable method for accessing the target compound for further research and application.

Multi-step Reaction Sequences and Pathway Optimization

The synthesis of substituted indazoles often requires multi-step reaction pathways. For derivatives of 6-bromo-1H-indazole, a common strategy involves the initial synthesis of a core indazole structure followed by sequential functionalization.

One illustrative multi-step synthesis leading to a functionalized 6-bromo-1H-indazole derivative involves the reaction of 6-bromo-1H-indazole with propargyl bromide to form 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This intermediate can then undergo further reactions, such as 1,3-dipolar cycloadditions with azide-containing molecules, to generate more complex derivatives. researchgate.net The optimization of such sequences often focuses on reaction conditions like temperature, solvent, and reaction time to maximize the yield of each step. For instance, the initial propargylation of 6-bromo-1H-indazole is typically carried out at reflux temperature in a solvent like acetone (B3395972) with a base such as potassium carbonate. researchgate.net

Another key synthetic intermediate for accessing 3-substituted indazoles is 1H-indazole-3-carboxaldehyde. An optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles involves nitrosation in a mildly acidic environment. rsc.org This method has been successfully applied to produce 6-bromo-1H-indazole-3-carboxaldehyde from 6-bromo-indole with a 78% yield. nih.gov The reaction conditions for this conversion were optimized by stirring the reaction at room temperature for 2 hours followed by heating at 50 °C for 3 hours. nih.gov This aldehyde can then serve as a versatile precursor for introducing the methylthio group at the C-3 position through subsequent reactions.

The following table summarizes an example of a multi-step reaction sequence for a derivative of 6-bromo-1H-indazole.

Step Starting Material Reagents and Conditions Product Yield (%) Reference
16-Bromo-indoleNaNO₂, H₂O, 0 °C to 50 °C6-Bromo-1H-indazole-3-carboxaldehyde78 nih.gov
26-Bromo-1H-indazolePropargyl bromide, K₂CO₃, Acetone, reflux6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole64 researchgate.net

Regioselective Functionalization Strategies at C-3 and C-6 Positions

Regioselective functionalization is crucial for the synthesis of specifically substituted indazoles like this compound. The electronic properties of the indazole ring dictate the reactivity of different positions, and chemists have developed strategies to selectively introduce functional groups at the C-3 and C-6 positions.

Functionalization at the C-3 Position:

The C-3 position of the indazole ring is a primary site for functionalization. chim.it Direct functionalization can sometimes be challenging, leading to the development of multi-step approaches. mdpi.com A common strategy is the introduction of a halogen, such as iodine, at the C-3 position, which can then be displaced or used in cross-coupling reactions. For example, 6-bromoindazole can be iodinated at the C-3 position using iodine and potassium hydroxide in DMF. chim.it This 3-iodo intermediate is a versatile precursor for introducing various substituents.

The synthesis of 6-bromo-3-iodo-1-methyl-1H-indazole from 6-bromo-3-iodo-1H-indazole demonstrates a regioselective N-alkylation following C-3 halogenation. chemicalbook.com The reaction is carried out using dimethyl sulfate (B86663) in the presence of potassium hydroxide in DMF, achieving a high yield of 98%. chemicalbook.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for C-3 functionalization of 3-iodo-1H-indazoles with organoboronic acids. mdpi.com While not directly leading to a methylthio group, this highlights the utility of a C-3 halogen for introducing diverse functionalities.

Functionalization at the C-6 Position:

The bromo group at the C-6 position serves as a key handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling reactions can be employed to introduce aryl or other carbon-based substituents at this position. In the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles, a 5-bromoindazole derivative was reacted with aryl boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond at the position of the bromine. ias.ac.in A similar strategy could be envisioned for the C-6 position of this compound to create more complex derivatives.

The following table provides examples of regioselective functionalization reactions on the indazole scaffold.

Reaction Type Starting Material Reagents and Conditions Position(s) Functionalized Product Reference
Iodination6-BromoindazoleI₂, KOH, DMFC-36-Bromo-3-iodo-1H-indazole chim.it
N-Alkylation6-Bromo-3-iodo-1H-indazoleDimethyl sulfate, KOH, DMF, 0-20 °CN-16-Bromo-3-iodo-1-methyl-1H-indazole chemicalbook.com
Suzuki Coupling5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamideAryl boronic acids, Pd(OAc)₂, CsFC-55-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide ias.ac.in

Characterization Techniques for Synthesized Compounds

The structural elucidation of newly synthesized compounds like this compound and its derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide crucial information about the molecular structure, purity, and composition of the synthesized molecules.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. ias.ac.in In the case of this compound derivatives, ¹H-NMR would show characteristic signals for the aromatic protons on the indazole ring, the methyl protons of the methylthio group, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene ring. researchgate.netbanglajol.info

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. researchgate.netbanglajol.info This technique confirms the elemental composition of the synthesized molecule by providing the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. ias.ac.in For indazole derivatives, characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H stretching would be expected. banglajol.info

Other Analytical Techniques:

Melting Point Determination: The melting point of a crystalline solid is a useful indicator of its purity. ias.ac.in A sharp melting point range suggests a pure compound.

Thin-Layer Chromatography (TLC) and Column Chromatography: These chromatographic techniques are used to monitor the progress of a reaction and to purify the synthesized compounds. nih.govias.ac.in The purity of the final product is often confirmed by observing a single spot on a TLC plate. ias.ac.in

Single-Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

The following table summarizes the characterization techniques and the type of information they provide for indazole derivatives.

Technique Information Provided Reference
¹H-NMR SpectroscopyNumber and environment of protons, structural connectivity ias.ac.in
¹³C-NMR SpectroscopyNumber and environment of carbon atoms ias.ac.in
Mass SpectrometryMolecular weight, fragmentation pattern researchgate.netbanglajol.info
IR SpectroscopyPresence of functional groups ias.ac.inbanglajol.info
Melting PointPurity of the compound ias.ac.in
X-ray DiffractionAbsolute molecular structure in 3D space researchgate.net

Iv. Computational and Theoretical Investigations

Molecular Docking Simulations to Elucidate Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode of 6-Bromo-3-(methylthio)-1H-indazole with potential biological targets. For instance, given the known anti-inflammatory and anticancer activities of indazole derivatives, docking studies could be performed against enzymes like Cyclooxygenase-2 (COX-2) or various protein kinases. researchgate.netnih.gov

In a representative docking study, the crystal structure of the target protein would be obtained from the Protein Data Bank. The this compound molecule would then be docked into the active site of the receptor to predict its binding affinity and interaction patterns. Key interactions often involve hydrogen bonds, hydrophobic interactions, and halogen bonds, with the bromine atom of the compound potentially playing a significant role in the latter. The results of such a study would provide insights into the specific amino acid residues that are crucial for binding, guiding future lead optimization efforts.

Table 1: Hypothetical Molecular Docking Results of this compound with COX-2

ParameterValue
Binding Affinity (kcal/mol)-8.2
Interacting ResiduesTYR385, ARG120, SER530
Hydrogen Bonds1 (with SER530)
Halogen Bonds1 (with LEU352)
Hydrophobic InteractionsVAL523, ALA527

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict the activity of newly designed analogs.

The process would involve compiling a dataset of indazole derivatives with experimentally determined biological activities. A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a QSAR model that correlates these descriptors with the observed activity. A robust QSAR model would not only predict the activity of new compounds but also provide insights into the structural features that are most important for the desired biological effect.

Molecular Dynamics Simulations to Understand Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of the this compound-protein complex, obtained from docking, would be performed to assess its stability and to understand the conformational changes that may occur upon binding. researchgate.net

The simulation would be run for a sufficient duration (e.g., nanoseconds to microseconds) to observe the behavior of the ligand in the binding pocket. Analysis of the MD trajectory would provide information on the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions. Such simulations are crucial for validating the binding mode predicted by docking and for providing a more accurate estimation of the binding free energy. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

ParameterValue
Simulation Time100 ns
SoftwareAMBER, GROMACS
Force FieldAMBER FF14SB for protein, GAFF for ligand
EnsembleNPT (isothermal-isobaric)
Temperature300 K
Pressure1 bar

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. For this compound, these calculations can elucidate its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations would be employed to optimize the geometry of this compound and to calculate various molecular properties, such as its dipole moment, polarizability, and vibrational frequencies. nih.govnih.govsemanticscholar.orgresearchgate.net The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm the molecular structure. Furthermore, DFT can be used to study the reaction mechanisms of this compound, providing insights into its chemical reactivity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the analysis of its frontier orbitals would help in understanding its charge transfer properties and its potential to interact with biological macromolecules. nih.gov

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT at B3LYP/6-31G(d,p) level)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.1 D

In Silico ADMET Profiling (excluding human data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound. For this compound, various computational models would be used to predict its ADMET properties in non-human, preclinical species.

These predictions would include parameters such as its solubility, permeability (as a predictor of absorption), plasma protein binding, and potential for metabolism by key enzyme families like cytochrome P450s. Toxicity predictions would focus on endpoints such as mutagenicity and carcinogenicity, often based on established structural alerts and predictive models. This early assessment of ADMET properties helps in identifying potential liabilities of the compound and allows for its optimization to improve its drug-like characteristics before extensive experimental testing.

Table 4: Hypothetical In Silico ADMET Profile of this compound (Animal models)

PropertyPredicted Value
LogP (octanol-water partition coefficient)3.2
Aqueous SolubilityLow
Caco-2 Permeability (in vitro)Moderate
Rat Plasma Protein BindingHigh
Ames MutagenicityNegative

V. Exploration of Derivatives and Analogues of 6 Bromo 3 Methylthio 1h Indazole

Design and Synthesis of Novel Scaffold Modifications

Alteration of the fundamental scaffold of a molecule is a key strategy in drug discovery to explore new chemical space and improve pharmacological profiles. In the context of 6-bromo-1H-indazole, significant modifications have included the appendage of additional heterocyclic rings, leading to novel fused or tethered systems.

A prominent example of scaffold modification is the synthesis of 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole core. researchgate.netbanglajol.info This is often achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis typically begins with the propargylation of 6-bromo-1H-indazole at the N1 position using propargyl bromide to create a terminal alkyne. researchgate.net Separately, various substituted anilines are converted into 2-azido-N-arylacetamides. The subsequent 1,3-dipolar cycloaddition reaction between the propargylated indazole and the synthesized azides yields a library of 1-(1,2,3-triazol-4-yl)methyl-6-bromo-1H-indazole derivatives. researchgate.netbanglajol.info This approach effectively links the indazole scaffold to a five-membered triazole ring, which is known to be a valuable pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets.

Another significant modification involves transforming the 6-bromo-1H-indazole into N-(1H-indazol-6-yl)benzenesulfonamide derivatives. rsc.orgnih.gov This modification introduces a flexible yet conformationally influenced sulfonamide linkage and a new aromatic ring system. The synthesis of these analogues often involves the reduction of a nitro-indazole precursor, followed by reaction with various substituted benzenesulfonyl chlorides. researchgate.net Further structural complexity has been achieved by introducing substituents onto the indazole ring itself, such as an ethoxy group at the C6-position, and then appending the benzenesulfonamide (B165840) moiety. researchgate.netbohrium.com These modifications significantly extend the molecular architecture, allowing for the exploration of interactions with larger and more complex binding sites in target proteins like Polo-like kinase 4 (PLK4). rsc.orgnih.gov

Evaluation of Bioisosteric Replacements at Bromo and Methylthio Positions

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.comopenaccessjournals.com This approach has been applied to the 6-bromo and 3-methylthio positions of the indazole scaffold to modulate activity, selectivity, and metabolic stability.

The bromine atom at the C6-position is a classical halogen substituent that can be replaced by other groups to fine-tune the electronic and lipophilic character of the molecule. A notable bioisosteric replacement is the substitution of the bromo group with a nitro group (–NO₂). Research into 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents provides a direct example of this strategy. nih.govnih.gov The nitro group, while also electron-withdrawing like bromine, offers different hydrogen bonding capabilities and steric profiles. Another common replacement for the bromo group is an amino group (–NH₂), leading to 6-aminoindazole derivatives. These compounds have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), where the amino group can form crucial hydrogen bond interactions within the enzyme's active site. nih.govresearchgate.netrsc.org

The methylthio group (–SMe) at the C3-position is another key site for bioisosteric modification. A direct replacement involves substituting the thioether with a chlorine atom (–Cl), as seen in the development of 3-chloro-6-nitro-1H-indazole derivatives. nih.govnih.gov The chloro group is smaller and more electronegative than the methylthio group, altering the local electronic environment and potential for interactions. General principles of bioisosterism suggest that the thioether linkage (C-S-C) can also be replaced by an ether (C-O-C) or a methylene (B1212753) group (C-CH₂-C) to modify metabolic stability and polarity. cambridgemedchemconsulting.com The replacement of a sulfur atom with other atoms can lead to new interactions that stabilize the ligand-target complex and alter biological selectivity. nih.gov

Impact of Substituent Diversity on Biological Potency and Selectivity

Systematically varying substituents on a core scaffold is essential for elucidating structure-activity relationships (SAR) and optimizing biological activity. This has been extensively performed on derivatives of 6-bromo-1H-indazole.

In the series of 6-substituted aminoindazole derivatives designed as anticancer agents and IDO1 inhibitors, the nature of the substituent on the 6-amino group dramatically influences potency. nih.govrsc.org For instance, introducing an N-benzyl group with a para-fluoro substituent, resulting in N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, led to a compound with potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM. nih.govrsc.orgscispace.com This highlights the importance of specific aromatic substitutions for enhancing cytotoxic effects.

CompoundSubstituent (R) on 6-amino groupCell LineIC₅₀ (µM)Citation
36 4-FluorobenzylHCT1160.4 ± 0.3 nih.govrsc.org
34 4-(Trifluoromethyl)benzylHCT1162.5 ± 0.2 rsc.org
37 4-BromobenzylHCT1161.9 ± 0.3 rsc.org
29 BenzylHCT1161.1 ± 0.2 rsc.org

Similarly, for N-(1H-indazol-6-yl)benzenesulfonamide derivatives investigated as PLK4 inhibitors, substituent changes on the benzenesulfonamide ring and the indazole core were critical for potency. A structure-activity relationship study revealed that small, electron-donating groups on the benzenesulfonamide were favorable. The most potent compounds, such as K22, which incorporated additional modifications to extend into the solvent region, exhibited exceptional inhibitory activity against PLK4 with an IC₅₀ of 0.1 nM. rsc.orgnih.gov

CompoundCore Scaffold and Key SubstituentsTargetIC₅₀ (nM)Citation
K01 Indazole core, benzenesulfonamide fragmentPLK4977.6 rsc.org
K17 K01 with optimized substituents on benzene (B151609) ringPLK40.3 rsc.org
K22 K17 with further modification in solvent-exposed regionPLK40.1 rsc.org

In the case of 3-chloro-6-nitro-1H-indazole derivatives evaluated for antileishmanial activity, the substitutions on the appended triazole ring dictated both the potency and the selectivity against different Leishmania species. nih.govnih.gov For example, compound 13 from one study showed promising activity against Leishmania major, while other analogues were more effective against Leishmania infantum. nih.gov This demonstrates that substituent diversity can be harnessed to tune the selectivity profile of a compound series.

Finally, for 1,2,3-triazole tethered 6-bromo-1H-indazoles , the nature of the arylacetamide substituent attached to the triazole ring influenced the antimicrobial activity. researchgate.netbanglajol.info Derivatives with certain electronic and steric properties on the aryl ring displayed moderate to good inhibition against various bacterial and fungal strains, underscoring the role of these peripheral substituents in mediating biological effects. researchgate.netbanglajol.info

Vi. Future Research Directions and Potential Applications

Advancement in Rational Drug Design Strategies

The 6-bromo-3-(methylthio)-1H-indazole scaffold is a compelling starting point for rational drug design, particularly in the realm of kinase inhibitors, which are crucial in oncology. nih.gov The bromine atom at the 6-position provides a handle for introducing further molecular complexity through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the indazole core to optimize binding to target proteins.

The 3-(methylthio) group is of particular interest for its potential role as a bioisostere for other functional groups, such as a methoxy (B1213986) group. researchgate.net Bioisosteric replacement is a key strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity, without drastically altering its core binding mode. researchgate.net Future research will likely focus on comparing the biological activity and pharmacokinetic profiles of 3-(methylthio)indazoles with their 3-alkoxy or 3-amino counterparts to understand the specific advantages conferred by the sulfur-containing moiety. This could lead to the development of new drug candidates with improved efficacy and reduced off-target effects.

Drug Design StrategyKey Structural FeaturePotential Advantage
Kinase Inhibition6-Bromo-indazole coreEstablished scaffold for targeting kinase active sites.
Bioisosteric Replacement3-(Methylthio) groupModulation of physicochemical properties and metabolic stability.
Structure-Activity Relationship (SAR) StudiesBromine at C6, Methylthio at C3Fine-tuning of potency and selectivity through targeted modifications.

Development as Advanced Chemical Building Blocks in Complex Organic Synthesis

The reactivity of the this compound scaffold makes it a valuable building block for the synthesis of more complex molecules. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents at the 6-position. researchgate.net This versatility allows for the construction of diverse molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science.

Furthermore, the indazole ring itself can undergo various functionalization reactions at the N1 and N2 positions, providing additional points for molecular elaboration. The development of regioselective N-alkylation or N-arylation methods for this specific substrate would be a significant advancement, allowing for precise control over the final molecular structure and properties. researchgate.net The interplay between the substituents at the 3, 6, and N-positions can be systematically studied to create a library of novel compounds with tailored functionalities.

Synthetic TransformationReactive SitePotential Application
Suzuki CouplingC6-BrFormation of C-C bonds for biaryl structures.
Buchwald-Hartwig AminationC6-BrFormation of C-N bonds for novel amine derivatives.
N-Alkylation/N-ArylationN1/N2 of IndazoleIntroduction of substituents to modulate solubility and biological activity.

Novel Therapeutic Area Exploration Beyond Current Focus

While indazole derivatives are well-established as anticancer agents, the unique electronic and steric properties of this compound may unlock potential in other therapeutic areas. For instance, various substituted indazoles have shown promise as anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.netresearchgate.net

Future research should involve broad biological screening of this compound and its derivatives to identify novel biological activities. For example, the sulfur atom in the methylthio group could engage in specific interactions with biological targets not accessible to its oxygen or nitrogen analogs. This could lead to the discovery of new lead compounds for diseases with unmet medical needs, expanding the therapeutic potential of the indazole scaffold.

Integration of Sustainable Synthesis Methods in Indazole Research

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. Future research on this compound should focus on developing more sustainable synthetic routes. This could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that operate under milder conditions and with higher atom economy. researchgate.netnih.gov

For example, exploring one-pot, multi-component reactions to construct the substituted indazole core would be a significant step towards a more sustainable process. researchgate.net Additionally, the development of recyclable catalysts for the functionalization of the 6-bromo position would further enhance the environmental friendliness of synthesizing derivatives of this compound. nih.gov The integration of flow chemistry could also offer advantages in terms of safety, efficiency, and scalability for the production of this compound and its derivatives. researchgate.net

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